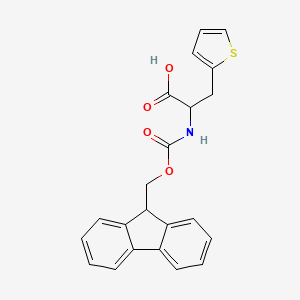

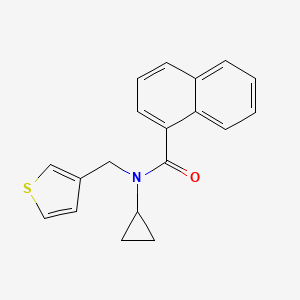

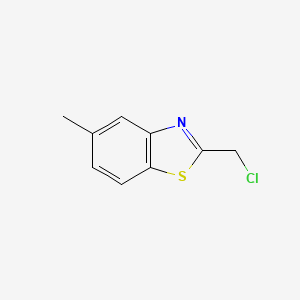

![molecular formula C8H15N3O B3021006 2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol CAS No. 920478-75-7](/img/structure/B3021006.png)

2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol

Übersicht

Beschreibung

The compound "2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their applications in pharmaceuticals, particularly as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown efficacy in targeting hypoxic tumor cells both in vitro and in vivo .

Synthesis Analysis

The synthesis of related imidazole derivatives involves the preparation of 2-aminoimidazole sulfate through condensation and cyclization of aminoacetaldehyde dimethyl acetal and S-methylisothiourea hemisulfate salt . Subsequently, 2-(2-nitro-1H-imidazol) ethanol is prepared by substituting 2-bromoethanol with 2-nitroimidazole, which is obtained through a diazotization-sandmeyer reaction . These synthetic pathways are crucial for the development of novel compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a nitro group and an aziridine ring, which are essential for their biological activity. The structure of these compounds has been elucidated using various analytical techniques such as 1H NMR, FT-IR, HR-MS, and elemental analysis . These techniques confirm the identity and purity of the synthesized compounds, which is critical for their subsequent evaluation as therapeutic agents.

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions. For instance, the treatment of aziridines with hydrogen halide can yield 2-haloethylamines, which are evaluated as prodrugs of the parent aziridines . The rates of ring closure of these prodrugs in aqueous solutions are influenced by methyl substitution and the nature of the leaving group . Additionally, a competing reaction with aqueous bicarbonate ions can lead to the formation of oxazolidinone derivatives . These reactions are significant as they determine the stability and reactivity of the compounds under physiological conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and the aziridine ring affects the compound's behavior in biological systems. The prodrugs' activities as radiosensitizers or bioreductively activated cytotoxins are consistent with their conversion to the parent aziridine during experiments . Understanding these properties is essential for optimizing the compounds for therapeutic use.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Complex Compounds

Research by Hakimi et al. (2012) focuses on the synthesis and crystallographic and spectral characterization of a cadmium chloride complex containing a novel imidazo[1,5-a]pyridine derivative. This study highlights the potential of similar compounds in the development of complex materials with unique properties, such as coordination polymers or metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies Hakimi, M., Mardani, Z., Moeini, K., Mohr, F., Schuh, E., & Vahedi, H. (2012). Synthesis, Crystallographic and Spectral Characterization of a Cadmium Chloride Complex Containing a Novel Imidazo[1,5-a]Pyridine Derivative. Zeitschrift für Naturforschung B, 67, 452-458..

Kinetics of Coupling Reactions

Ranucci, E., Grigolini, M., & Ferruti, P. (2003) investigated the kinetics of the coupling reactions of 2-[(1-imidazolyl)formyloxy]ethyl methacrylate with primary and secondary alcohols and amines, revealing insights into selective reactivity that could inform the synthesis of multifunctional monomers and polymers. This research could be applicable in polymer science, particularly in designing polymers with specific functionalities for medical, electronic, or industrial applications Ranucci, E., Grigolini, M., & Ferruti, P. (2003). 2-[(1-Imidazolyl)formyloxy]ethyl Methacrylate as Selective Methacryloylating Agent: Kinetics of Reaction with Model Alcohols and Amines. Macromolecular Bioscience, 3, 742-748..

Eco-Friendly Synthesis Methods

Kalhor, M. (2015) described an eco-friendly and efficient method for synthesizing novel compounds using a one-pot multicomponent reaction. This research underscores the importance of developing sustainable and environmentally friendly chemical synthesis methods that reduce waste and energy consumption Kalhor, M. (2015). A One-Pot Synthesis of Some Novel Ethyl 2-((1H-Benzo(d)imidazol-2-ylamino)(Aryl)methylthio)acetates by Nano-CuY Zeolite as an Efficient and Eco-Friendly Nanocatalyst..

Development of Novel Organic Compounds

Asadi, S., Zebarjad, M., Masoudi, H., & Mehrabi, H. (2021) explored the reactivity of 2-aminopyridine and Meldrum’s acid, leading to the synthesis of novel organic compounds. This type of research is fundamental in organic chemistry, contributing to the expansion of the chemical space with potential applications in drug discovery, materials science, and catalysis Asadi, S., Zebarjad, M., Masoudi, H., & Mehrabi, H. (2021). Survey reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes; ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates versus ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. Research on Chemical Intermediates..

Wirkmechanismus

Target of Action

The compound 2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation . The exact mechanism would depend on the specific target and the structural features of the compound.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For example, some imidazole derivatives can affect the histamine pathway, the purine metabolism pathway, or the DNA synthesis pathway .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The effects of imidazole derivatives can range from anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal to ulcerogenic activities, depending on their specific targets and mode of action .

Eigenschaften

IUPAC Name |

2-[(1-ethylimidazol-2-yl)methylamino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-2-11-5-3-10-8(11)7-9-4-6-12/h3,5,9,12H,2,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXJZEXZSGNQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

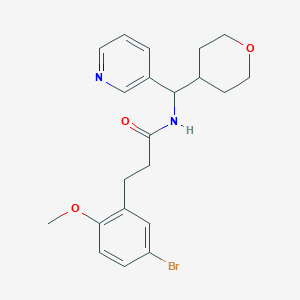

![1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B3020923.png)

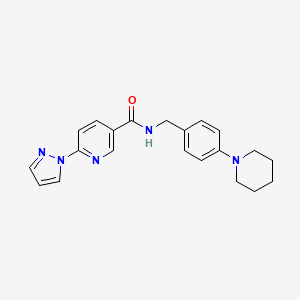

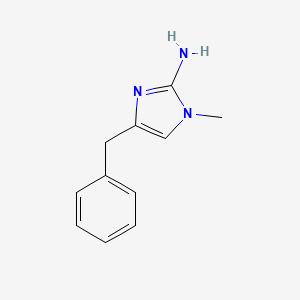

![methyl 4-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B3020927.png)

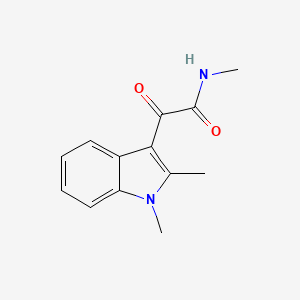

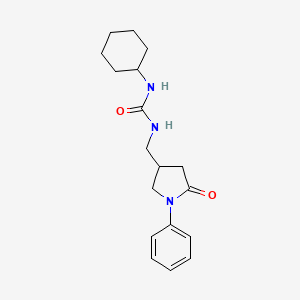

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B3020928.png)

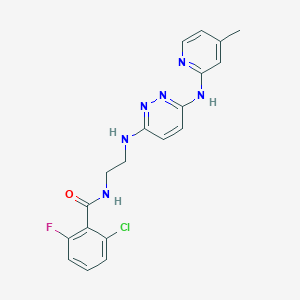

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3020934.png)